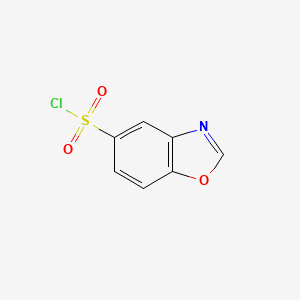

5-Benzoxazolesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Benzoxazolesulfonyl chloride is a chemical compound with the molecular formula C7H4ClNO3S . It has a molecular weight of 217.63 g/mol . It is used for research and development purposes .

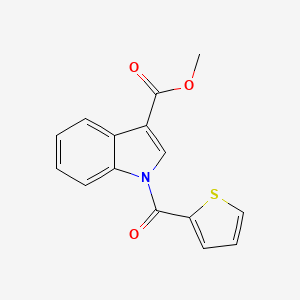

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoxazole ring attached to a sulfonyl chloride group . The InChI code for the compound is 1S/C7H4ClNO3S/c8-13(10,11)5-1-2-7-6(3-5)9-4-12-7/h1-4H .Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 217.63 g/mol and a molecular formula of C7H4ClNO3S .Scientific Research Applications

Synthesis and Antimicrobial Activity

A notable application of benzoxazole derivatives is in the synthesis of compounds with antimicrobial properties. For instance, derivatives synthesized from 5-Benzoxazolesulfonyl Chloride showed broad-spectrum activity against various strains of Gram-positive, Gram-negative bacteria, and yeasts such as Candida species. These compounds were synthesized by reacting 5-amino-2-[p-substituted-phenyl]benzoxazoles with chloroacetyl chloride, indicating the role of this compound in producing potential antimicrobial agents (Özlem Temiz‐Arpacı et al., 2005).

Chemical Synthesis Enhancement

Benzoxazole derivatives, including those derived from this compound, have been instrumental in facilitating complex chemical syntheses. A study demonstrated a rapid route for preparing pyrimido[5,4-d]- and pyrido[3,2-d]oxazoles from a 5-amino-2-phenyloxazole-4-carbonitrile building block, showcasing the versatility of benzoxazole derivatives in chemical synthesis (Lucas Lemaire et al., 2015).

Novel Catalytic Methods

Benzoxazole derivatives have been used to develop novel catalytic methods. A study described the palladium-catalyzed desulfitative C-arylation of a benzo[d]oxazole C-H bond with arene sulfonyl chlorides. This method represents a practical alternative for the synthesis of 2-aryl benzoxazoles, illustrating the potential of benzoxazole derivatives in enhancing catalytic processes (Manli Zhang et al., 2011).

Antimicrobial Evaluation

Further research into benzoxazole derivatives has explored their antimicrobial effectiveness. A study evaluated the antimicrobial activities of previously and newly synthesized benzoxazole derivatives against a variety of bacterial strains and Mycobacterium tuberculosis. The findings highlighted the broad spectrum of activity of these compounds, suggesting their use as scaffolds for designing new potent drugs (T. Ertan-Bolelli et al., 2016).

Environmental Monitoring

Benzoxazole derivatives have also been implicated in environmental monitoring studies. Research focused on the occurrence of benzothiazole, benzotriazole, and benzenesulfonamide derivatives in outdoor air particulate matter samples assessed human exposure. This study underscores the environmental presence and potential impact of benzoxazole derivatives and related compounds (Alba Maceira et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

5-Benzoxazolesulfonyl chloride, a derivative of benzoxazole, is known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Mode of Action

Benzoxazole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . These activities suggest that this compound may interact with its targets in a similar manner, leading to changes in cellular processes.

Pharmacokinetics

Benzoxazole derivatives are known to exhibit a favourable pharmacokinetic profile with excellent bioavailability and good tissue and organ penetration . This suggests that this compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Result of Action

Given the wide range of biological activities exhibited by benzoxazole derivatives, it is likely that this compound may also have significant effects at the molecular and cellular levels .

Action Environment

It is known that the synthesis of benzoxazole derivatives can be influenced by various reaction conditions and catalysts . This suggests that environmental factors could potentially influence the action and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Benzoxazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, and anticancer activities

Cellular Effects

Benzoxazole derivatives have been shown to have significant effects on human prostate (DU145) and breast cancer (MCF-7) cell lines

Metabolic Pathways

Benzoxazole derivatives have been shown to be involved in various metabolic pathways .

Properties

IUPAC Name |

1,3-benzoxazole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3S/c8-13(10,11)5-1-2-7-6(3-5)9-4-12-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXDQKPFOXIGKSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)N=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427173-25-8 |

Source

|

| Record name | 1,3-benzoxazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2860214.png)

![2-(3-Methoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2860215.png)

![8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride](/img/structure/B2860218.png)

![2-[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2860224.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2860226.png)

![2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2860227.png)

![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2860232.png)

![N-benzyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2860234.png)

![tert-Butyl (8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate](/img/structure/B2860237.png)